Cas no 478248-51-0 (3,4-Dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)

3,4-Dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide
- Bionet1_003789
- HMS579J11
- STK737067
- ST058935
- 3,4-dichloro-N-(9-oxothioxanthen-2-yl)benzamide
- A3568/0151400
- 3,4-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide
- 3,4-Dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide
-
- インチ: 1S/C20H11Cl2NO2S/c21-15-7-5-11(9-16(15)22)20(25)23-12-6-8-18-14(10-12)19(24)13-3-1-2-4-17(13)26-18/h1-10H,(H,23,25)
- InChIKey: OFNSNWLMOOJTDL-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C(NC1C=CC2=C(C=1)C(C1C=CC=CC=1S2)=O)=O)Cl
計算された属性
- せいみつぶんしりょう: 398.989
- どういたいしつりょう: 398.989
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 2
- 複雑さ: 560
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.5
3,4-Dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393754-1g |
3,4-Dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide |
478248-51-0 | 90% | 1g |
¥2881.00 | 2024-05-12 |
3,4-Dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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3,4-Dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamideに関する追加情報
3,4-Dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide: A Comprehensive Overview
The compound CAS No. 478248-51-0, also known as 3,4-Dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzamides, which are widely studied for their diverse chemical properties and biological activities. The structure of this compound is characterized by a benzamide core substituted with two chlorine atoms at the 3 and 4 positions, along with a thioxanthene moiety attached to the nitrogen atom of the amide group.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a combination of nucleophilic substitution and condensation reactions. The synthesis process involves the reaction of 3,4-dichlorobenzoic acid with an appropriate thioxanthene derivative under controlled conditions to form the amide bond. This method ensures high purity and structural integrity, making it suitable for both research and commercial purposes.
The unique structure of 3,4-Dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide endows it with remarkable electronic properties. The presence of electron-withdrawing chlorine atoms at the meta and para positions enhances the electrophilicity of the benzene ring, making it more reactive towards nucleophilic attacks. Additionally, the thioxanthene moiety contributes to the compound's conjugation system, further stabilizing its structure and influencing its spectroscopic properties.
Research into this compound has revealed its potential in several fields. In pharmaceuticals, it has shown promise as a lead molecule for drug development due to its ability to interact with specific biological targets. Studies conducted in vitro have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways, suggesting its role in therapeutic interventions.
In materials science, this compound has been explored for its application as a building block in constructing advanced materials. Its rigid structure and extended conjugation system make it a candidate for use in organic semiconductors and optoelectronic devices. Recent experiments have shown that thin films formed from this compound exhibit favorable charge transport properties, which could be leveraged in designing efficient electronic devices.
The environmental impact of CAS No. 478248-51-0 has also been a subject of recent studies. Researchers have investigated its biodegradability under various environmental conditions and found that it undergoes slow degradation under aerobic conditions due to its stable aromatic framework. However, further research is needed to assess its long-term effects on ecosystems and develop strategies for safe disposal.
In conclusion, 3,4-Dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide represents a versatile compound with multifaceted applications across different scientific domains. Its unique chemical structure, combined with recent advancements in synthetic methods and application studies, positions it as a valuable asset in both academic research and industrial development.
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